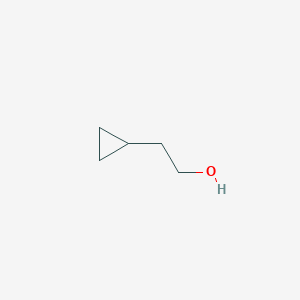
2-Cyclopropylethanol
Overview
Description
2-Cyclopropylethanol is used to prepare (2-bromo-ethyl)-cyclopropane by reacting with phosphorus tribromide .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylethanol is available in various databases .Chemical Reactions Analysis
2-Cyclopropylethanol is used in the preparation of (2-bromo-ethyl)-cyclopropane by reacting with phosphorus tribromide .Physical And Chemical Properties Analysis
2-Cyclopropylethanol has a molecular weight of 86.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . The exact mass is 86.073164938 g/mol . The topological polar surface area is 20.2 Ų . The heavy atom count is 6 .Scientific Research Applications
Synthesis of Brominated Compounds
2-Cyclopropylethanol is utilized in the synthesis of brominated organic compounds, such as (2-bromo-ethyl)-cyclopropane. This is achieved through a reaction with phosphorus tribromide, which is a common method for introducing bromine into organic molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMJRJMSXZSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180361 | |
| Record name | 1-Cyclopropyl ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethanol | |
CAS RN |
2566-44-1 | |
| Record name | 2-Cyclopropylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropaneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopropyl ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66TB83XKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique intramolecular interaction does 2-cyclopropylethanol exhibit, and how was this phenomenon studied?
A1: 2-Cyclopropylethanol displays a unique intramolecular interaction between the hydroxyl group (-OH) and the cyclopropane ring. This interaction was investigated using infrared (IR) spectroscopy. Studies revealed that cyclopropylcarbinol, a closely related compound, exhibits two distinct absorption maxima for the O-H stretching vibration in its IR spectrum. The lower frequency band, attributed to the interaction between the hydroxyl group and the cyclopropane ring, was found to be stronger than the higher frequency band []. This observation suggests a stabilizing interaction occurs when the hydroxyl group is positioned close to the plane of the cyclopropane ring. While this interaction is less pronounced in 2-cyclopropylethanol itself, it becomes more evident in derivatives like 2,2-dicyclopropylethanol and 2-(1-methylcyclopropyl)ethanol [].
Q2: What structural information about 2-cyclopropylethanol is available from scientific studies?
A2: Research employing a combination of microwave spectroscopy, electron diffraction, and ab initio calculations provided detailed insights into the structure of 2-cyclopropylethanol [, ]. While the exact molecular formula and weight were not explicitly stated in the provided abstracts, these parameters can be easily deduced. 2-Cyclopropylethanol has the molecular formula C5H10O and a molecular weight of 86.13 g/mol. The studies confirmed the presence of different conformers of 2-cyclopropylethanol, arising from the rotation around the C-C and C-O bonds.
Q3: Are there any available resources or research on computational modeling of 2-cyclopropylethanol?
A3: Yes, research utilizing computational methods to study 2-cyclopropylethanol exists. Specifically, ab initio calculations have been employed to investigate the molecule's conformational preferences and to support the interpretation of experimental data obtained from microwave spectroscopy and electron diffraction techniques [, ]. While the abstracts didn't elaborate on specific QSAR models, these computational studies provide a foundation for building such models, which could be used to predict the properties and activities of similar compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



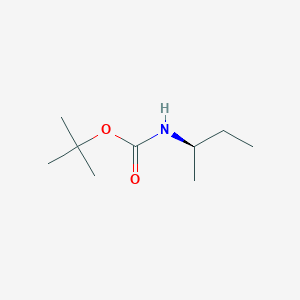


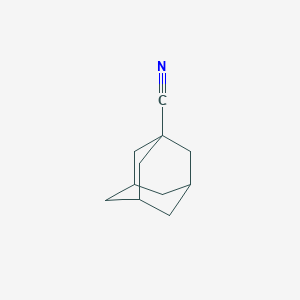
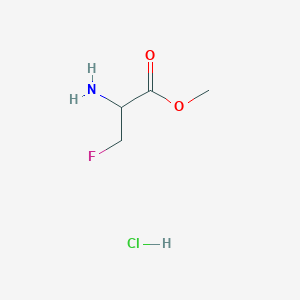
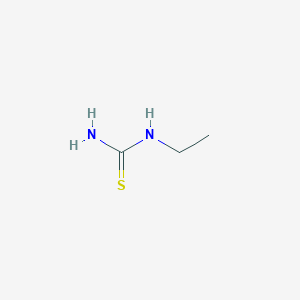

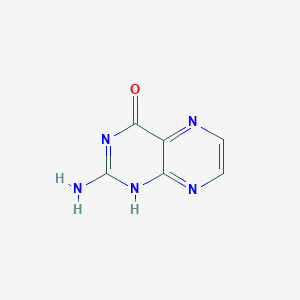

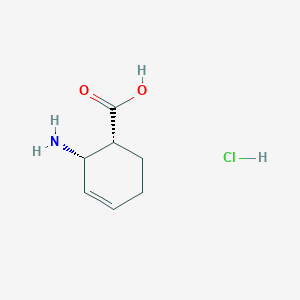


![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
